Cas no 889849-21-2 ((4-Bromo-2-methoxyphenyl)boronic acid)

(4-Bromo-2-methoxyphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Bromo-2-methoxyphenyl)boronic acid
- 4-Bromo-2-methoxyphenylboronic acid
- B-(4-Bromo-2-methoxyphenyl)boronic acid (ACI)
- Boronic acid, (4-bromo-2-methoxyphenyl)- (9CI)
- 2-Methoxy-4-bromophenylboronic acid
- (4-Bromo-2-methoxy-phenyl)boronic acid
- 4-Bromo-2-methoxyphenyl)boronicacid
- 4-bromo2-methoxy-phenyl boronic acid
- AKOS015835526
- DA-17580
- J-514668
- F15502
- SCHEMBL4908473
- 4-bromo-2-methoxyphenylboronicacid
- CS-0130106
- MFCD11856025
- SY060752
- VJWDDRPEDLXFLY-UHFFFAOYSA-N
- DTXSID50681883
- (4-Bromo-2-methoxyphenyl)boronicacid
- 889849-21-2
-
- MDL: MFCD11856025
- Inchi: 1S/C7H8BBrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
- InChI Key: VJWDDRPEDLXFLY-UHFFFAOYSA-N
- SMILES: BrC1C=C(OC)C(B(O)O)=CC=1
Computed Properties
- Exact Mass: 229.97500
- Monoisotopic Mass: 229.97499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Boiling Point: 354.5±52.0℃/760mmHg
- PSA: 49.69000
- LogP: 0.13750
(4-Bromo-2-methoxyphenyl)boronic acid Security Information
(4-Bromo-2-methoxyphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-Bromo-2-methoxyphenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1299480-1G |
(4-Bromo-2-methoxyphenyl)boronic acid |
889849-21-2 | 97% | 1g |
$105 | 2024-07-21 | |
TRC | B694633-500mg |
4-Bromo-2-methoxyphenylboronic acid |
889849-21-2 | 500mg |
$ 161.00 | 2023-04-18 | ||
TRC | B694633-1g |
4-Bromo-2-methoxyphenylboronic acid |
889849-21-2 | 1g |
$ 224.00 | 2023-04-18 | ||
Apollo Scientific | OR360478-10g |
4-Bromo-2-methoxyphenylboronic acid |
889849-21-2 | 98% | 10g |
£356.00 | 2025-02-19 | |
Apollo Scientific | OR360478-1g |
4-Bromo-2-methoxyphenylboronic acid |
889849-21-2 | 98% | 1g |
£42.00 | 2025-02-19 | |
TRC | B694633-250mg |
4-Bromo-2-methoxyphenylboronic acid |
889849-21-2 | 250mg |
$ 110.00 | 2023-04-18 | ||
Fluorochem | 219695-1g |
4-Bromo-2-methoxyphenyl)boronic acid |
889849-21-2 | 95% | 1g |
£111.00 | 2022-03-01 | |
Fluorochem | 219695-5g |
4-Bromo-2-methoxyphenyl)boronic acid |
889849-21-2 | 95% | 5g |
£394.00 | 2022-03-01 | |
abcr | AB272295-1g |
4-Bromo-2-methoxyphenylboronic acid, 97%; . |
889849-21-2 | 97% | 1g |
€141.70 | 2024-06-09 | |
Aaron | AR0089PQ-1g |
4-Bromo-2-methoxyphenylboronic acid |
889849-21-2 | 98% | 1g |
$61.00 | 2025-01-23 |
(4-Bromo-2-methoxyphenyl)boronic acid Production Method
Production Method 1
1.2 Reagents: Trimethyl borate ; -80 °C; -80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 2
(4-Bromo-2-methoxyphenyl)boronic acid Raw materials
(4-Bromo-2-methoxyphenyl)boronic acid Preparation Products
(4-Bromo-2-methoxyphenyl)boronic acid Related Literature
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
Additional information on (4-Bromo-2-methoxyphenyl)boronic acid
Introduction to (4-Bromo-2-methoxyphenyl)boronic Acid (CAS No. 889849-21-2)
(4-Bromo-2-methoxyphenyl)boronic acid, also known by its CAS number 889849-21-2, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a derivative of phenylboronic acid, featuring a bromine atom at the para position and a methoxy group at the ortho position relative to the boronic acid moiety. The combination of these substituents imparts unique electronic and steric properties, making it an invaluable building block in modern chemical research.
The structure of (4-Bromo-2-methoxyphenyl)boronic acid is characterized by a benzene ring with three substituents: a boronic acid group (-B(OH)₂), a bromine atom, and a methoxy group (-OCH₃). The presence of the boronic acid group renders this compound highly reactive in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction enables the formation of carbon-carbon bonds between the boronic acid and aryl or alkenyl halides, making it a cornerstone in the synthesis of complex aromatic molecules.
Recent advancements in organoboron chemistry have further highlighted the potential of (4-Bromo-2-methoxyphenyl)boronic acid as a key intermediate in drug discovery and development. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential applications in oncology, neurodegenerative diseases, and infectious diseases. The bromine substituent at the para position facilitates nucleophilic aromatic substitution reactions, while the methoxy group provides additional electronic tuning for diverse reactivity.
In terms of synthesis, (4-Bromo-2-methoxyphenyl)boronic acid can be prepared via several routes, including the hydroboration of aryl halides or through direct arylation methods. These methods have been optimized to achieve high yields and selectivity, ensuring its availability for large-scale applications. The compound's stability under standard storage conditions further enhances its utility in both academic and industrial settings.
The application of (4-Bromo-2-methoxyphenyl)boronic acid extends beyond traditional organic synthesis. It has been employed as a precursor in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and polymer-based electronics. Its ability to undergo various functionalization reactions makes it an ideal candidate for designing materials with tailored electronic properties.
From an environmental perspective, studies have shown that (4-Bromo-2-methoxyphenyl)boronic acid exhibits low toxicity to aquatic organisms under standard testing conditions. This makes it suitable for use in green chemistry practices, where minimizing environmental impact is a priority. However, like all chemical compounds, proper handling and disposal protocols must be followed to ensure safety and compliance with regulatory standards.
In conclusion, (4-Bromo-2-methoxyphenyl)boronic acid (CAS No. 889849-21-2) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, reactivity, and versatility continue to drive innovation across multiple disciplines. As research into organoboron compounds progresses, this compound is poised to play an even greater role in advancing science and technology.
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